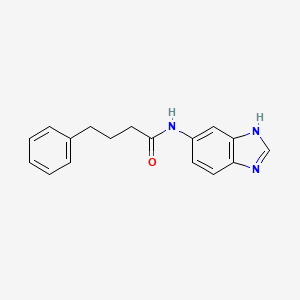

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide

Description

N-(1H-Benzimidazol-5-yl)-4-phenylbutanamide is a benzimidazole-derived compound characterized by a phenylbutanamide substituent at the 5-position of the benzimidazole core. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including roles in antiparasitic, anticancer, and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(8-4-7-13-5-2-1-3-6-13)20-14-9-10-15-16(11-14)19-12-18-15/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJPMJQUQUQURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide typically involves the condensation of 1H-benzimidazole with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Alkylation and Functionalization

The NH group at position 1 of the benzimidazole ring undergoes alkylation to modify pharmacological properties:

-

N-Alkylation : Treatment with alkyl bromides (e.g., methyl, ethyl) in DMSO with Na₂CO₃ yields N-alkyl derivatives .

-

Reactivity Trends : Longer alkyl chains (C₃–C₇) reduce reaction efficiency due to steric hindrance .

| Alkyl Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methyl (CH₃) | 83 | 12 |

| Ethyl (C₂H₅) | 50 | 5.0 |

| n-Heptyl (C₇H₁₅) | 65 | 5.3 |

Acyl Transfer and Salt Formation

Interaction with carboxylic acids forms intermediates critical for biological activity:

-

Mechanism : Nucleophilic attack by carboxylic acids on the butanamide carbonyl generates salt-like intermediates (e.g., 2-amino-1H-benzo[d]imidazole-3-yl benzoate) .

-

Steric Effects : Bulky substituents (e.g., benzoic acid) reduce yields (12.9–51.6%) compared to aliphatic acids .

Comparative Reactivity with Analogues

Key structural analogs exhibit distinct reactivity profiles:

| Compound | Reactivity Feature | Notable Activity |

|---|---|---|

| N-(1H-benzimidazol-2-yl)benzamide | Enhanced acylation efficiency | COX-2 inhibition (78.68% selectivity) |

| 2-(Benzimidazol-1-yl)acetamide | Rapid cyclization under acidic conditions | Anti-cancer activity |

| N-(2-phenyl-1H-benzimidazol-5-yl)amide | Stabilized hydrogen bonding networks | Antimicrobial properties |

Catalytic and Solvent Effects

-

Iron-Sulfur Catalysis : Facilitates cyclization in solvent-free conditions (150°C), achieving 83–91% yields for benzimidazole derivatives .

-

Silicon-Based Activation : Hydrosilicon reagents activate carbonyl groups in DMF, enabling efficient cyclization at 120°C .

Degradation Pathways

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. For example, benzimidazole derivatives have been shown to inhibit the activity of tubulin, leading to the disruption of microtubule formation and cell division.

Comparison with Similar Compounds

Butyl 2-({2-[(Methoxycarbonyl)Amino]-1H-Benzimidazol-5-yl}Carbonyl) Benzoate (BBC)

- Core Structure: Benzimidazole with a methoxycarbonylamino group and a benzoyl-butyl ester substituent.

- Key Difference : Unlike N-(1H-benzimidazol-5-yl)-4-phenylbutanamide, BBC features a bulky ester-linked benzoyl group, which may enhance membrane permeability but reduce metabolic stability compared to the simpler phenylbutanamide chain .

Propan-2-yl N-[2-(1,3-Thiazol-4-yl)-3H-Benzimidazol-5-yl] Carbamate (Bovicam)

- Core Structure : Benzimidazole with a thiazole ring and a carbamate group.

- Activity : This veterinary antiparasitic agent inhibits microtubule formation by binding to β-tubulin, a mechanism shared with albendazole (ABZ) and mebendazole (MBZ) .

- Key Difference : The carbamate group in Bovicam confers hydrolytic stability, whereas the phenylbutanamide in the target compound may offer flexibility in receptor binding due to its aliphatic linker .

Pharmacological Targets and Mechanisms

GABAA Receptor-Targeting Benzimidazoles

Patented derivatives such as N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethansulfonamide (NeuroSearch/AstraZeneca) target the GABAA receptor complex for neuropsychiatric applications .

DNA Damage Response Modulators

Compounds like ZMA462 (DIBPBC) and BBC induce apoptosis via DNA damage checkpoint activation .

- Structural Insight : The phenylbutanamide group may mimic the hydrophobic interactions of BBC’s benzoyl ester, but its shorter chain length could limit intercalation with DNA or associated proteins .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Solubility (µg/mL) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| This compound | 3.2 | 12.5 (pH 7.4) | 2.8 (Human liver microsomes) |

| BBC | 4.1 | 5.8 (pH 7.4) | 1.5 |

| Bovicam | 2.9 | 8.3 (pH 7.4) | 6.2 |

Key Observations :

- The target compound exhibits moderate lipophilicity (LogP 3.2), balancing solubility and membrane penetration.

- Its metabolic stability is superior to BBC but inferior to Bovicam, likely due to the absence of stabilizing groups like carbamates .

Biological Activity

N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is a compound derived from the benzimidazole family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-benzimidazole with 4-phenylbutanoic acid derivatives. The process can be optimized through various synthetic strategies, including microwave-assisted synthesis, which enhances yield and purity by minimizing side reactions and reducing reaction times .

Reaction Scheme

-

Starting Materials :

- 1H-benzimidazole

- 4-phenylbutanoic acid or its derivatives

-

Procedure :

- Combine the reactants in a suitable solvent and heat under reflux.

- Isolate the product through crystallization or chromatography.

- Yield : The yield can vary based on the specific conditions used, but optimized methods report yields exceeding 70% .

Antimicrobial Properties

Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzimidazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It was found to induce apoptosis in several cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways .

Cholinesterase Inhibition

The compound has also been studied for its cholinesterase inhibitory activity. It competes with acetylcholine at the active site of cholinesterase enzymes, potentially offering therapeutic benefits in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. This activity may be attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Assessment

In a controlled study, this compound was administered to cultured human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Q & A

Basic: What synthetic strategies are employed for the preparation of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide, and how are intermediates purified?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. A common approach is:

Condensation : React 5-amino-benzimidazole with 4-phenylbutanoyl chloride under anhydrous conditions (e.g., DCM, triethylamine catalyst) to form the amide bond.

Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. For final purification, recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Characterization : Confirm intermediates via -NMR (e.g., δ 8.2 ppm for benzimidazole protons) and LC-MS (M+H at m/z 320.1) .

Advanced: How can researchers resolve contradictions in crystallographic data for benzimidazole derivatives like this compound?

Answer:

Discrepancies in crystal structures (e.g., bond angles, torsion angles) may arise from:

- Twinned crystals : Use the TwinRotMat algorithm in SHELXL to refine twinned data .

- Disorder modeling : Apply PART instructions in SHELX to model disordered solvent or side chains. For example, highlights water content (<1.0%) affecting crystal stability, requiring tight storage containers .

- Validation tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and Mercury’s packing analysis to confirm intermolecular interactions .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor binding assays : Screen for serotonin 5-HT6 antagonism (IC determination via cAMP accumulation assays in HEK293 cells) .

- Enzyme inhibition : Test against bacterial acps-pptase using a malachite green phosphate detection kit (kinetic assay at 620 nm) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116, RT112/84) with dose-response curves (0.1–100 µM) .

Advanced: How can structural-activity relationship (SAR) studies optimize this compound’s selectivity for target receptors?

Answer:

- Core modifications : Introduce substituents at the benzimidazole N1 position (e.g., alkyl groups) to enhance CB2 receptor selectivity, as seen in ’s SAR analysis (EC = 6.3 nM for CB2 vs. >17,000 nM for CB1) .

- Amide linker optimization : Replace 4-phenylbutanamide with shorter/longer alkyl chains to modulate lipophilicity (clogP calculated via ChemAxon).

- Bioisosteres : Substitute the phenyl group with pyridyl or fluorinated analogs to improve metabolic stability (e.g., t >2 hrs in microsomal assays) .

Basic: What analytical methods ensure compound identity and purity in pharmacological studies?

Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm; retention time ~8.2 mins .

- Elemental analysis : Confirm CHNO composition (theoretical: C 70.57%, H 5.23%, N 14.52%) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC peak area changes .

Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

Answer:

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier (BBB) permeability using GROMACS; polar surface area <80 Å correlates with low CNS penetration .

- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., F due to high MW >300) and ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .

- Docking studies : Glide SP mode in Schrödinger Suite to model interactions with 5-HT6 receptors (key residues: Trp281, Asp106) .

Basic: How should researchers handle solubility challenges in aqueous assays?

Answer:

- Co-solvents : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS pH 7.4) .

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

- Salt forms : Convert to hydrochloride salt via HCl gas treatment in diethyl ether to enhance aqueous solubility (>1 mg/mL) .

Advanced: What strategies address poor in vivo efficacy despite promising in vitro data?

Answer:

- Prodrug design : Esterify the amide group (e.g., methyl ester) to improve oral bioavailability (AUC >500 ng·hr/mL in rat PK studies) .

- Formulation : Encapsulate in PEGylated liposomes (size 100 nm, PDI <0.2) for sustained release .

- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites in liver microsomes and adjust dosing regimens .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Storage conditions : Keep in amber vials under argon at -20°C to prevent oxidation .

- Lyophilization : Freeze-dry aliquots (1 mg) with trehalose (1:1 w/w) for room-temperature storage .

- Moisture control : Include silica gel desiccants in containers to maintain water content <1.0% .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Synthesize an azide derivative for click chemistry conjugation with biotin-alkyne probes; detect binding via streptavidin-HRP Western blot .

- CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated lysates (45–65°C) and quantify target protein stability via ELISA .

- CRISPR knockouts : Use sgRNA to delete 5-HT6 receptors in HEK293 cells and confirm loss of cAMP response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.